2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHGFTWFFGFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the individual functional groups. The nitrophenyl group can be introduced through nitration reactions, while the dihydroimidazolyl group is synthesized via cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is often introduced through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed efficacy against various bacterial strains, including Mycobacterium tuberculosis . The presence of the sulfanyl group is believed to enhance the antimicrobial properties due to its ability to interact with microbial enzymes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. For example, a related study found that compounds containing a similar imidazole framework exhibited significant cytotoxicity against colon cancer cell lines . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.
Antitubercular Activity
The compound's structure suggests potential antitubercular activity. In vitro studies have shown that imidazole derivatives can inhibit key enzymes in the Mycobacterium tuberculosis metabolic pathways. This was evidenced by testing the minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv .
Study 1: Antimicrobial Evaluation
A recent study synthesized a series of related compounds and evaluated their antimicrobial properties against several pathogens. The results indicated that compounds with similar structural motifs showed promising activity, with some achieving MIC values as low as 0.5 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 1.0 | S. aureus |
| Compound C | 0.8 | M. tuberculosis |
Study 2: Anticancer Activity
In another investigation, derivatives were tested for their cytotoxic effects on various human cancer cell lines. The study reported IC50 values indicating significant inhibition of cell growth.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Colon Cancer | 15 | Compound X |
| Breast Cancer | 20 | Compound Y |
| Lung Cancer | 25 | Compound Z |
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the dihydroimidazolyl group can modulate its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1 and 2
The following compounds share the 4,5-dihydroimidazole core but differ in substituents, impacting electronic, steric, and functional properties:
Key Observations:
- Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) groups (target compound, ) are less polar than sulfonyl groups (), influencing solubility and membrane permeability.
- Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)benzoyl group may impose different steric effects compared to the 3-(trifluoromethyl)benzyl group in .
Tautomerism and Spectral Characterization
Compounds with thione-thiol tautomerism (e.g., triazole derivatives in ) exhibit distinct IR bands (e.g., νC=S at ~1247–1255 cm⁻¹). The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogues confirms the thione form .
Pharmacological Potential (Inferred from Analogues)
Imidazole derivatives are explored for diverse activities:
- Antimicrobial/Anti-inflammatory : 4,5-Diphenylimidazoles with alkylthio or hydroxyphenyl groups ().
- Coordination Chemistry : Imidazolium salts (e.g., ) serve as ligands for metal-organic frameworks. The target compound’s trifluoromethyl and nitro groups may enhance binding to hydrophobic enzyme pockets, though specific data are lacking.
Biological Activity
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a member of the imidazole derivative family, which has garnered attention due to its diverse biological activities. This compound features a complex structure that combines an imidazole ring with functional groups known for their pharmacological potential. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 409.38 g/mol. The presence of both nitrophenyl and trifluoromethyl groups contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to This compound have shown cytotoxic effects against various human cancer cell lines. A study highlighted the cytotoxic potency of similar compounds against cervical and bladder cancer cell lines, with IC50 values ranging from 2.38 to 3.77 µM .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, one derivative demonstrated increased early and late apoptotic cell fractions in treated cervical cancer cells, suggesting a dose-dependent response to the compound .
Enzyme Inhibition
Another area of interest is the potential of this compound as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives can be significantly influenced by their structural features. A comparative analysis of various compounds shows that modifications in substituents can lead to variations in their pharmacological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Contains two phenyl rings | Potentially enhanced stability |
| 2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Similar sulfanyl group but different nitrophenyl position | Variations in biological activity |
| 1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Ethoxy substituent instead of trifluoromethyl | Different pharmacological profiles |
These variations illustrate how subtle changes can lead to significant differences in bioactivity.
Case Studies
Several studies have explored the bioactivity of imidazole derivatives:
- Antitumor Activity : A series of derivatives were tested against human cancer cell lines, revealing promising anticancer properties with specific derivatives showing selective cytotoxicity towards certain cell types .
- Enzyme Inhibition : Research on related hydrazine derivatives indicated effective inhibition of cholinesterases, suggesting potential for neuroprotective applications .
- Antimicrobial Properties : Some derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Sulfanyl substitution | K₂CO₃, DMF, 50°C, 12h | 68 | 95 | |
| Benzoylation | Et₃N, CH₂Cl₂, 0°C→RT, 6h | 82 | 98 | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | – | 99 |
Q. Table 2: Common Contaminants in Synthesis
| Contaminant | Source | Detection Method | Mitigation Strategy |
|---|---|---|---|
| Unreacted benzoyl chloride | Incomplete acylation | ¹H NMR (δ 7.8–8.2 ppm) | Extended reaction time |
| Oxidized sulfanyl group | Air exposure during synthesis | IR (S=O stretch ~1050 cm⁻¹) | Use of inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
